Acridine Hydrochloride Hydrate

Antibacterial Nanomedicine Gold Nanoparticles

Researchers requiring a reproducible hydrophilic fluorescent drug model often encounter batch-to-batch variability that compromises release kinetics data. Acridine Hydrochloride Hydrate provides a planar cationic fluorophore with consistent spectral properties for quantitative tracking. • Quantitative drug release tracking from multilayer nanocapsules using well-defined fluorescence (λex 355 nm, λem 440 nm) • Baseline DNA intercalation studies leveraging the unsubstituted acridine core • ≥98% purity by HPLC & neutralization titration; moisture content ≤14.0% • Solid at 20°C; store at room temperature in a cool, dark place (<15°C)

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Cat. No. B7948814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine Hydrochloride Hydrate
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl
InChIInChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2
InChIKeyYCVQJASAEPXQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine Hydrochloride Hydrate: Physicochemical & Spectroscopic Profile


Acridine Hydrochloride Hydrate (CAS 17784-47-3), also referred to as acridinium chloride hydrate, is a heterocyclic aromatic compound of the acridine family. It is characterized as a planar, cationic fluorescent indicator with an excitation wavelength (λex) of 355 nm and an emission wavelength (λem) of 440 nm [1]. As a hydrophilic drug model, it has been utilized in studies investigating the release properties of multilayer nanocapsules [1]. The compound is a solid at 20°C, with a typical purity of >98.0% by HPLC and neutralization titration [2], and is recommended for storage at room temperature in a cool, dark place (<15°C) . The hydrate form does not have an exclusive CAS RN and shares the same CAS number as the anhydrous form; moisture content is considered an impurity and is typically specified as a maximum of 14.0% [2].

Fluorescent probe for nanocapsule release studies
Hydrophilic drug model for multilayer carrier research
Baseline acridine core for DNA intercalation research

Acridine Hydrochloride Hydrate: Why Substitution Fails


The acridine family encompasses a diverse range of compounds with distinct physicochemical and biological properties. Substituting one acridine derivative for another can lead to significant experimental variability or failure. Key structural variations, such as the presence and position of amino groups, profoundly influence a compound's DNA binding mode, fluorescence characteristics, and biological activity. For instance, the unsubstituted acridine core in Acridine Hydrochloride Hydrate provides a baseline for studying intercalation [1], whereas derivatives like 9-aminoacridine (9AA-HCl) exhibit unique excimer formation in confined media [2] and others like acridine orange display metachromatic nucleic acid staining [3]. Even the hydration state of the hydrochloride salt can affect solubility and experimental reproducibility, as recognized by major chemical suppliers [4]. Therefore, specific and quantitative performance characteristics, as detailed below, are critical for selecting the correct compound for a given application.

Structural variation alters DNA binding, fluorescence, and antibacterial profile

Hydration state may affect solubility and experimental reproducibility

9-Aminoacridine differs in excimer formation and confined-media behavior

Acridine Hydrochloride Hydrate: Comparative Evidence Guide


Antibacterial Activity of Gold Nanoparticle Conjugates

A comparative study evaluated the antibacterial efficacy of four acridine derivatives—9-aminoacridine hydrochloride hydrate (9AA-HCl), acridine yellow (AY), acridine orange (AO), and proflavine (Pro)—conjugated to gold nanoparticles (AuNPs). Among the four compounds, 9AA-HCl and AO demonstrated antibacterial activity [1]. Importantly, for both 9AA-HCl and AO, the AuNP-conjugated drug exhibited better antibacterial efficacy than the bare drug alone [1].

Antibacterial AuNP Conjugates
Head-to-head
9AA-HCl and AO active in AuNP system; conjugation enhanced antibacterial activity over bare drug. AY and Pro showed no activity.
Supports nanomedicine antibacterial screening context
Reported in one study; independent validation recommended
Antibacterial Nanomedicine Gold Nanoparticles

9AA-HCl Excimer Formation in Confined Media

The extent of excimer stability of 9-aminoacridine hydrochloride hydrate (9AA-HCl), a prospective photodynamic therapy (PDT) drug, was quantitatively compared across various confined media. Steady-state fluorescence spectra showed a monomer peak at λmax = 460 nm and an excimer peak at 535 nm [1]. The formation of excimer, which reflects the extent of confinement of 9AA, was found to be maximum in β-cyclodextrin, followed by other media [1].

Excimer Confinement Profile
Head-to-head
Maximum excimer formation of 9AA-HCl in β-cyclodextrin compared with micelles, crown ether, and homogeneous aqueous medium.
Supports supramolecular carrier design studies
Environment-dependent photophysical behavior; review specific carrier
Photodynamic Therapy Fluorescence Spectroscopy Drug Delivery

Acridine Polymorphs and Hydrate Formation

Acridine's solid-form landscape is highly complex, comprising eight distinct unsolvated polymorphs and one hydrate [1]. This makes it a model system for studying crystallization and polymorphism [1].

Solid Form Landscape
Class-level
8 unsolvated polymorphs and 1 hydrate identified for acridine parent.
Hydrate identity requires verification
Class-level reference; supplier form may vary
Crystallography Polymorphism Solid-State Chemistry

Supplier Purity and Moisture Specifications

A key differentiator for procurement is the specified purity and impurity profile. According to technical datasheets from a major supplier, Acridine Hydrochloride Hydrate (Product No. A0131) is specified with a minimum purity of 98.0 area% by HPLC and a minimum of 98.0% by neutralization titration (calculated on anhydrous substance) . A critical specification is its water content, which is limited to a maximum of 14.0% .

Supplier Quality Benchmark
Data to verify
Purity ≥98% (HPLC/T), water ≤14%
Supports procurement acceptance criteria
Supplier specification; verify lot-specific COA
Quality Control Analytical Chemistry Procurement

Acridine Hydrochloride Hydrate: Recommended Applications


Antibacterial Nanomedicine Research

For researchers developing novel antibacterial nanomaterials, 9-aminoacridine hydrochloride hydrate (9AA-HCl) is a validated candidate for conjugation to gold nanoparticles (AuNPs). Comparative studies have shown that among four common acridine derivatives, 9AA-HCl and acridine orange (AO) are active in this system, with AuNP conjugation enhancing their antibacterial efficacy [1]. This makes 9AA-HCl a preferred starting point for further optimization and mechanistic studies in nanomedicine.

Fluorescence-Based Molecular Confinement Studies

9-Aminoacridine hydrochloride hydrate (9AA-HCl) is a valuable probe for investigating molecular confinement in drug delivery vehicles and other nanostructured environments. Its ability to form excimers, with a characteristic emission peak at 535 nm, is highly sensitive to the local environment [2]. Its maximum excimer formation in β-cyclodextrin, as compared to other media, makes it an excellent tool for studying host-guest interactions and optimizing the design of supramolecular drug carriers.

Crystallization and Polymorphism Research

Acridine, the parent compound of this hydrochloride hydrate, serves as a premier model system for studying organic crystal polymorphism. Its solid-form landscape, comprising eight unsolvated polymorphs and one hydrate [3], offers a challenging and information-rich system for investigating the thermodynamic and kinetic factors that govern crystallization. This makes the hydrate form and its parent compound essential for fundamental research in solid-state chemistry and crystal engineering.

Fluorescent Drug Model for Nanocapsule Release

Acridine Hydrochloride Hydrate is employed as a hydrophilic fluorescent drug model to investigate the release properties of multilayer nanocapsules [4]. Its well-defined fluorescence excitation (355 nm) and emission (440 nm) properties allow for convenient and quantitative tracking of its release kinetics from various nanocarrier systems, providing a reliable benchmark for comparing different encapsulation and delivery technologies.

Application
Selection Property
Validation Focus
Antibacterial nanomedicine screening
Reported activity in AuNP conjugate system
Confirm activity in target bacterial strains
Supramolecular carrier & confinement studies
Environment-sensitive excimer emission
Verify excimer formation in specific carrier
Polymorphism & crystallization research
Polymorph landscape reference model
Confirm polymorph identity via XRD/DSC
Nanocapsule drug release studies
Hydrophilic fluorescent probe
Validate release kinetics by fluorescence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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